REACTION_CXSMILES
|
ClC(Cl)(Cl)COC([N:7]1[CH2:12][CH2:11][CH:10]([O:13][C:14]2[CH:23]=[CH:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=2)[CH2:9][CH2:8]1)=O>C(O)(=O)C.O1CCCC1.O.[Zn]>[CH:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:22]=[CH:23][C:14]=1[O:13][CH:10]1[CH2:11][CH2:12][NH:7][CH2:8][CH2:9]1
|
Name
|
1-(2,2,2-trichloroethoxycarbonyl)-4-(2-naphthalenyloxy)piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(COC(=O)N1CCC(CC1)OC1=CC2=CC=CC=C2C=C1)(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
28.5 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the exothermic reaction
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the solvents are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between ether and aqueous sodium hydroxide
|
Type
|
WASH
|
Details
|
the organic phase washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with dilute aqueous hydrochloric acid
|
Type
|
WASH
|
Details
|
The acid extracts are washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted into ether and toluene
|
Type
|
WASH
|
Details
|
the organic solution washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)OC1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |